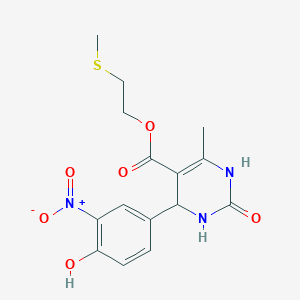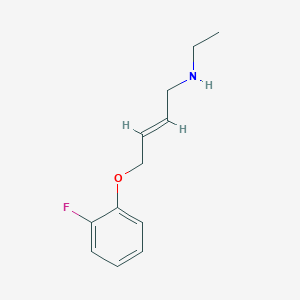![molecular formula C18H21ClO3 B5124162 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the action of adrenaline and reducing the workload on the heart. In
Mécanisme D'action
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart and improves blood flow to the body. 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene also blocks the release of renin, which reduces the production of angiotensin II and aldosterone, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to reduce blood pressure, heart rate, and cardiac output. It also improves left ventricular function and reduces the risk of heart failure hospitalization and mortality. 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to have a favorable effect on lipid metabolism, reducing the levels of triglycerides and increasing the levels of high-density lipoprotein cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a well-studied beta-blocker with a proven track record of efficacy in treating hypertension, angina, and heart failure. It has been extensively studied for its safety and tolerability in clinical trials. However, its use in lab experiments may be limited by its potential side effects, such as bradycardia, hypotension, and bronchospasm.
Orientations Futures
There are several future directions for research on 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. One area of interest is its potential use in treating anxiety disorders and migraine headaches. Another area of interest is its potential use in combination therapy with other medications for the treatment of heart failure. Future research could also explore the potential use of 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene in treating other cardiovascular diseases, such as atrial fibrillation and coronary artery disease.
Conclusion:
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a well-studied beta-blocker with a proven track record of efficacy in treating hypertension, angina, and heart failure. Its mechanism of action involves blocking the beta-1 receptors in the heart, reducing the workload on the heart, and improving blood flow to the body. 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to have a favorable effect on lipid metabolism and reduce the risk of heart failure hospitalization and mortality. While its use in lab experiments may be limited by its potential side effects, 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has several potential future directions for research, including its use in treating anxiety disorders, migraine headaches, and other cardiovascular diseases.
Méthodes De Synthèse
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene can be synthesized by reacting 2-chloro-4-methylbenzene with 4-(2-methoxyphenoxy)butyl lithium in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and hydrolyzed to obtain 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene.
Applications De Recherche Scientifique
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been extensively studied for its efficacy in treating hypertension, angina, and heart failure. It has been shown to reduce the risk of heart failure hospitalization and mortality in patients with heart failure. 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has also been studied for its potential use in treating anxiety disorders and migraine headaches.
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-9-10-16(15(19)13-14)21-11-5-6-12-22-18-8-4-3-7-17(18)20-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNRJGUKJCYJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)


![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)


![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)